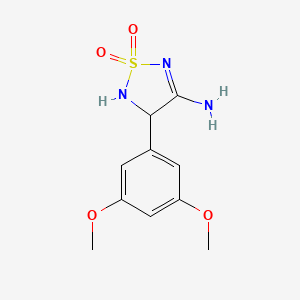
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as DTG, is a compound that has been extensively studied for its potential therapeutic applications. DTG belongs to the class of thiadiazolidinone derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is believed to exert its biological effects by binding to the sigma-1 receptor. The sigma-1 receptor is a protein that is found in the endoplasmic reticulum and is involved in a wide range of cellular processes, including calcium signaling, protein folding, and lipid metabolism. This compound has been found to modulate the activity of the sigma-1 receptor, which may explain its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may explain its antipsychotic and antidepressant effects. This compound has also been found to increase the activity of GABAergic neurons, which may explain its anxiolytic and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has several limitations. It has a relatively low affinity for the sigma-1 receptor, which may limit its therapeutic potential. It also has a relatively short half-life, which may limit its usefulness as a therapeutic agent.
Future Directions
There are several future directions for the study of 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One potential direction is to develop more potent analogs of this compound that have a higher affinity for the sigma-1 receptor. Another potential direction is to study the effects of this compound on other cellular processes, such as autophagy and apoptosis. Finally, this compound may also be studied for its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anticonvulsant, analgesic, anxiolytic, and antipsychotic effects. This compound exerts its effects by binding to the sigma-1 receptor, which is involved in a wide range of cellular processes. Although this compound has several limitations, it has several advantages for lab experiments and has several potential future directions for study.
Synthesis Methods
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide can be synthesized by reacting 3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidine-3-thione. This compound is then oxidized using hydrogen peroxide to form 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidine-3-imine 1,1-dioxide, which is this compound.
Scientific Research Applications
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anxiolytic, and antipsychotic effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-16-7-3-6(4-8(5-7)17-2)9-10(11)13-18(14,15)12-9/h3-5,9,12H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAKUHWMZJWNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C(=NS(=O)(=O)N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R*,6S*)-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4942197.png)
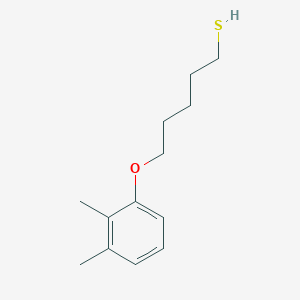
![oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid](/img/structure/B4942213.png)

![7-bromo-3-{[2-(3-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B4942217.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4942223.png)
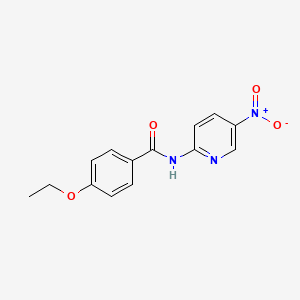
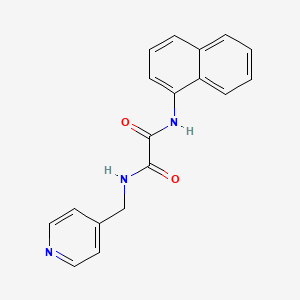
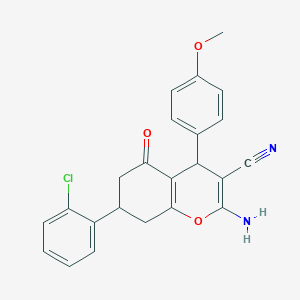
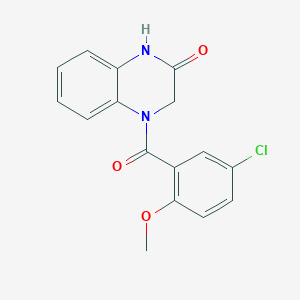
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-bromophenyl)amino]-2-propanol}](/img/structure/B4942246.png)

![N-[2-(2-ethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4942259.png)
![1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B4942270.png)